molecular formula C25H23FN2O5 B5010803 N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B5010803
M. Wt: 450.5 g/mol
InChI Key: ZOQRZRYQDWZORU-UHFFFAOYSA-N
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Description

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating a pyrrolidinone ring, a propoxyphenyl group, a fluorobenzamide moiety, and a furan ring. Its unique structure suggests potential biological activity and utility in medicinal chemistry.

Properties

IUPAC Name

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O5/c1-2-13-32-20-11-9-19(10-12-20)28-23(29)15-22(25(28)31)27(16-21-4-3-14-33-21)24(30)17-5-7-18(26)8-6-17/h3-12,14,22H,2,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQRZRYQDWZORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CO3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Pyrrolidinone Ring: Starting with a suitable diketone, the pyrrolidinone ring can be formed through a cyclization reaction.

    Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorobenzamide Moiety: This step involves the reaction of the intermediate with a fluorobenzoyl chloride derivative.

    Incorporation of the Furan Ring: The final step includes the reaction with a furan-2-ylmethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a biochemical probe or inhibitor.

    Medicine: Exploring its therapeutic potential, particularly in targeting specific biological pathways.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide
  • N-[2,5-dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide

Uniqueness

N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-fluoro-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the propoxyphenyl group, which may confer distinct physicochemical properties and biological activity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.

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